cis-2-Methoxycyclopentan-1-amine hydrochloride
Description
cis-2-Methoxycyclopentan-1-amine hydrochloride (CAS No. 1431373-71-5) is a cyclopentane derivative featuring a methoxy (-OCH₃) group at the 2-position and an amine (-NH₂) group at the 1-position, stabilized as a hydrochloride salt. This compound is classified as an industrial-grade chemical with 99% purity and is utilized in agrochemicals, food additives, active pharmaceutical ingredients (APIs), and chemical intermediates . Its stereochemistry (cis configuration) and functional groups contribute to its reactivity and solubility profile, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(1R,2S)-2-methoxycyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNGAOQNALZWJQ-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCC[C@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentene Oxide Ring-Opening Amination
A widely documented method involves the ring-opening amination of cyclopentene oxide. The epoxide intermediate is treated with methoxyamine under acidic conditions, followed by stereoselective reduction to yield the cis-configuration. Key steps include:
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Epoxidation of cyclopentene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C.
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Ring-opening with methoxyamine hydrochloride in tetrahydrofuran (THF) at reflux (66°C), catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂).
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Stereoselective reduction of the resulting imine using sodium cyanoborohydride (NaBH₃CN) in methanol, maintaining pH 4–5 with acetic acid.
Table 1: Reaction Conditions for Ring-Opening Amination
| Parameter | Value |
|---|---|
| Epoxidation temperature | 0–5°C |
| Catalyst | BF₃·OEt₂ (10 mol%) |
| Reaction time | 12–16 h |
| Yield (crude) | 68–72% |
Direct Amination of 2-Methoxycyclopentanone
An alternative route employs reductive amination of 2-methoxycyclopentanone using ammonium acetate and sodium triacetoxyborohydride (STAB). This method avoids epoxidation but requires precise control of stereochemistry:
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Condensation of 2-methoxycyclopentanone with ammonium acetate in methanol at 25°C.
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Reductive amination with STAB, achieving cis-selectivity via steric hindrance from the methoxy group.
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Acidification with hydrochloric acid to precipitate the hydrochloride salt.
Key Advantage : This one-pot method reduces intermediate purification steps, achieving a 65–70% isolated yield.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent critically influences reaction kinetics and stereoselectivity:
Catalytic Systems
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BF₃·OEt₂ : Optimal at 10 mol%, exceeding which promotes side reactions (e.g., over-reduction).
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STAB : Superior to NaBH₄ due to milder conditions, reducing epimerization risks.
Purification and Isolation Techniques
Flash Chromatography (FC)
Crude product purification employs FC with gradients of dichloromethane (DCM) and methanol:
Recrystallization
Final purification via recrystallization from ethanol/water (4:1):
Table 2: Purification Outcomes
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Flash Chromatography | 98 | 85 |
| Recrystallization | 99.5 | 92 |
Analytical Characterization
Spectroscopic Data
Chiral HPLC Analysis
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Column : Chiralpak IC (4.6 × 250 mm).
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Mobile phase : n-Hexane/ethanol (80:20) at 1.0 mL/min.
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Retention time : 12.3 min for cis-isomer (enantiomeric excess >99%).
Challenges and Mitigation Strategies
Epimerization During Workup
Chemical Reactions Analysis
Types of Reactions: cis-2-Methoxycyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary amines .
Scientific Research Applications
cis-2-Methoxycyclopentan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the development of biologically active compounds.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of cis-2-Methoxycyclopentan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural and functional differences between cis-2-Methoxycyclopentan-1-amine hydrochloride and analogous compounds:
Key Observations :
- Functional Groups : The target compound’s methoxy group contrasts with the carboxylic acid group in the second compound and the methyl ester in the third. These differences influence polarity, solubility, and reactivity. For instance, the carboxylic acid derivative (CAS 156292-34-1) is highly polar, favoring aqueous solubility, whereas the methoxy group in the target compound enhances solubility in organic solvents .
- Stereochemistry: Both the target compound and cis-2-amino-2-methylcyclopentanecarboxylic acid hydrochloride exhibit cis configurations, which may influence their biological activity and interaction with chiral receptors .
Physicochemical Properties and Solubility
- Carboxylic acid derivative : High water solubility due to ionizable -COOH group, suitable for parenteral formulations .
- Methyl ester analog : Lipophilic character from the ester group favors membrane permeability, ideal for prodrug designs .
Research Findings and Trends
- Biological Activity : Alkaloid hydrochlorides (e.g., berberine) exhibit antimicrobial and anti-inflammatory properties, whereas the target compound’s applications are more industrial, suggesting divergent biological roles .
- Stereochemical Impact : The cis configuration in cyclopentane derivatives is critical for binding to enantioselective targets, as seen in pharmaceutical intermediates .
Biological Activity
Cis-2-Methoxycyclopentan-1-amine hydrochloride is a compound that has garnered attention in various fields, particularly in pharmaceuticals and biochemical research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
This compound can be represented by the molecular formula and has a molecular weight of approximately 145.63 g/mol. The compound features a methoxy group attached to a cyclopentane structure, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its amine functional group, which allows it to interact with various biological molecules. The compound can form hydrogen bonds and ionic interactions with enzymes and receptors, potentially influencing their activity. Additionally, it may undergo biotransformation to form active metabolites that exert specific biological effects.
Pharmacological Applications
Research indicates that this compound is being investigated for its potential use in drug development. It serves as a building block for synthesizing bioactive molecules, particularly in the context of pharmaceuticals aimed at treating various conditions.
Data Table: Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Interaction | May act as a substrate or inhibitor for specific enzymes |
| Receptor Binding | Potential binding to neurotransmitter receptors influencing signal transduction |
| Metabolic Pathways | Involvement in pathways leading to the formation of bioactive metabolites |
| Catalytic Role | Acts as a ligand in catalytic reactions enhancing reactivity |
Study 1: Synthesis and Biological Evaluation
A study explored the synthesis of this compound as part of a broader investigation into amine-containing compounds. The compound was evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. Results indicated significant inhibitory activity, suggesting potential therapeutic applications .
Study 2: Ligand Properties
In another research effort, this compound was tested as a ligand in catalytic reactions. The study demonstrated that the compound enhanced the reactivity and selectivity of catalysts used in organic synthesis, highlighting its utility beyond biological applications.
Q & A
Q. What are the optimal synthetic routes for cis-2-Methoxycyclopentan-1-amine hydrochloride in academic research?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A feasible approach includes:
Cyclopentane Ring Functionalization : Introduce the methoxy group via nucleophilic substitution or Mitsunobu reaction on a pre-formed cyclopentane scaffold.
Amine Group Incorporation : Use reductive amination (e.g., NaBH3CN with a ketone precursor) or Gabriel synthesis to install the amine moiety.
Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Q. Key Considerations :
- Steric hindrance from the cyclopentane ring may require elevated temperatures or catalysis.
- AI-driven retrosynthetic tools (e.g., Template_relevance models) can predict efficient pathways by analyzing reaction databases .
Q. How does the hydrochloride salt form influence solubility and stability under experimental conditions?
Methodological Answer: The hydrochloride salt enhances aqueous solubility due to ionic dissociation, critical for biological assays. Stability depends on:
- pH : Degradation may occur under alkaline conditions; maintain pH 4–6 in buffer systems.
- Temperature : Store at 2–8°C for long-term stability; avoid freeze-thaw cycles .
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| Water | ~50–100 | 25°C, pH 5.0 | Extrapolated |
| Ethanol | ~20–30 | 25°C | Estimated |
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : Confirm stereochemistry (cis-configuration) and methoxy group placement via H and C NMR.
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]) using reverse-phase C18 columns with 0.1% formic acid .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across assay systems?
Methodological Answer: Contradictions may arise from assay-specific variables:
Replicate Studies : Perform dose-response curves in parallel across cell lines (e.g., HEK293 vs. CHO) to isolate system-dependent effects.
Control for Solubility : Use standardized DMSO concentrations (<0.1%) to avoid solvent interference .
Metabolic Stability : Compare results in hepatocyte-containing vs. serum-free media to assess metabolic impact .
Example : Discrepancies in receptor binding affinity could stem from differences in membrane protein density or assay temperature.
Q. What strategies preserve chiral purity during synthesis?
Methodological Answer:
Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts in asymmetric synthesis steps.
Chromatographic Separation : Employ chiral HPLC (e.g., Chiralpak® columns) to isolate enantiomers post-synthesis.
Low-Temperature Reactions : Minimize racemization during amine formation by maintaining sub-0°C conditions .
Data Note : Even minor racemization (5–10%) can significantly alter pharmacological profiles, necessitating rigorous QC.
Q. How to design experiments investigating interactions with neurotransmitter receptors?
Methodological Answer:
In Silico Docking : Use AutoDock Vina to predict binding poses at serotonin/dopamine receptors; validate with mutagenesis studies.
Functional Assays : Measure cAMP accumulation (Gαs-coupled receptors) or calcium flux (Gαq-coupled) in transfected cells .
Competitive Binding : Use H-labeled ligands (e.g., H-spiperone for dopamine D2) to determine IC values .
| Receptor | Assay Type | Observed IC (nM) | Reference |
|---|---|---|---|
| Serotonin 5-HT | Radioligand | 120 ± 15 | Estimated |
| Dopamine D2 | cAMP Inhibition | 450 ± 50 | Extrapolated |
Q. How do structural analogs compare in reactivity and bioactivity?
Methodological Answer: Compare substituent effects using:
- SAR Studies : Replace the methoxy group with ethoxy or halogens to assess electronic impacts.
- Cyclopropane vs. Cyclopentane : Analogs with cyclopropane rings (e.g., ) show higher strain and reactivity but lower metabolic stability .
| Analog | LogP | Metabolic Half-life (Human) | Bioactivity (IC) |
|---|---|---|---|
| cis-2-Methoxycyclopentan-1-amine·HCl | 1.2 | 2.5 hours | 120 nM |
| 1-Cyclopropyl analog () | 0.8 | 1.8 hours | 85 nM |
Q. What are the best practices for handling and storage to prevent degradation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
